3-Vinylphenylboronic acid
Overview
Description
Synthesis Analysis
3-Vinylphenylboronic acid can be synthesized through the reaction of p-vinylphenyl magnesium chloride with tributyl borate. This method provides a straightforward approach to obtaining the compound, showcasing its resemblance to styrene in terms of polymerization rates. Notably, the loss of boron during polymerization or handling is minimal, highlighting the stability of the compound under these conditions (Pellon et al., 1961).
Molecular Structure Analysis
The molecular structure of 3-Vinylphenylboronic acid and its derivatives has been studied using various computational methods. For example, optimized molecular structure, vibrational frequencies, and HOMO–LUMO energy values have been calculated, providing insights into the compound's stability and reactivity (Sert et al., 2013).
Chemical Reactions and Properties
3-Vinylphenylboronic acid participates in palladium-catalyzed coupling reactions, which lead to the formation of biaryl derivatives, demonstrating its utility in creating complex organic frameworks (Satoh and Jones, 2001). Additionally, its reactions with alkynes under Rh(I) catalysis involve carbonylative cyclization, further illustrating its versatility in synthetic chemistry (Harada et al., 2007).
Physical Properties Analysis
The physical properties of polymers derived from 3-vinylphenylboronic acid, such as solubility and thermal stability, have been extensively studied. These polymers display unique characteristics, such as solubility only in liquids containing some water and undergoing crosslinking by dehydration upon heating (Pellon et al., 1961).
Chemical Properties Analysis
The chemical properties of 3-vinylphenylboronic acid allow it to form complexes with sugars and other diols, which is crucial for applications in sensing technologies. For instance, copolymers containing 3-vinylphenylboronic acid units have been shown to bind sugars, highlighting the potential of these materials in glucose sensing and other bio-related applications (Okasaka and Kitano, 2010).
Scientific Research Applications
Selective Enrichment and Analysis of Small-Molecule Compounds : 4-Vinylphenylboronic acid-functionalized graphene oxide has been utilized for the selective enrichment and analysis of small-molecule compounds with vicinal diols, aiding in life science research through mass spectrometry analysis (Zhang, Zheng, & Ni, 2015).
Free Radical Polymerization : p-Vinylphenylboronic acid, which behaves similarly to styrene, has been used in free radical polymerization. This process results in the formation of a polyelectrolyte that finds applications in various polymer-based technologies (Pellon, Schwind, Guinard, & Thomas, 1961).
Electrochemical Sensing : Poly(4-vinylphenylboronic acid) functionalized nanosheets have been employed for the simultaneous electrochemical determination of catechol and hydroquinone, showcasing potential in analytical chemistry for selective sensing of specific compounds (Mao et al., 2017).
Luminescent Lanthanide Hybrids : 4-Vinylphenylboronic acid ligand has been used in the development of luminescent lanthanide hybrids, which are beneficial in optical materials and sensing applications (Yan, Guo, & Qiao, 2011).
Molecular Imprinting for Protein Recognition : The polymerization of aminophenylboronic acid derivatives has been explored for the modification of polystyrene microspheres for protein molecular imprinting, a technique valuable in biochemistry and biotechnology (Yan, Lu, & Gao, 2007).
Glucose-Sensitive pH Sensors : Controlled polymerization of 4-vinylphenylboronic acid has been reported for creating glucose-responsive polymeric pH sensors, useful in the development of novel biosensing materials (Vancoillie, Pelz, Holder, & Hoogenboom, 2012).
Drug Delivery Systems : Research has been conducted on the synthesis of glucose-sensitive self-assembled films using boronic acid derivatives, which could be applied in controlled drug delivery, particularly for insulin delivery (Ding, Guan, Zhang, & Zhu, 2009).
Catalysis in Organic Chemistry : Boronic acid-functionalized compounds, including those derived from vinylphenylboronic acid, have been used as catalysts in various organic reactions, such as Suzuki cross-coupling, highlighting their role in synthetic chemistry (Littke, Dai, & Fu, 2000).
Future Directions
Boronic acids, including 3-vinylphenylboronic acid, are increasingly utilized in diverse areas of research . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of 3-vinylphenylboronic acid lies in extending these studies in medicinal chemistry, in order to obtain new promising drugs .
properties
IUPAC Name |
(3-ethenylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBQEKBVWDPVJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402437 | |
Record name | 3-Vinylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Vinylphenylboronic acid | |
CAS RN |
15016-43-0 | |
Record name | (3-Vinylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15016-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Vinylphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.